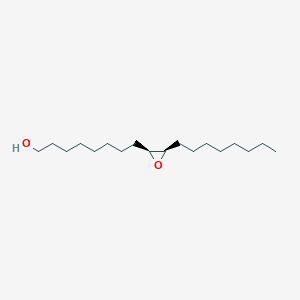
Halloysite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Halloysite is a naturally occurring aluminosilicate mineral that has gained significant attention in the scientific research community for its unique properties and potential applications. This mineral is composed of a tubular structure that is formed by the rolling of sheets of alumina and silica. Halloysite has a wide range of applications in various fields, including nanotechnology, biomedicine, and environmental science.
Mécanisme D'action
The mechanism of action of halloysite depends on its application. In drug delivery, halloysite acts as a nanocarrier that can release drugs in a controlled manner. In tissue engineering, halloysite acts as a scaffold that can support cell growth and differentiation. In biosensing, halloysite acts as a biosensor that can detect specific biomolecules.
Effets Biochimiques Et Physiologiques
Halloysite has been shown to have low toxicity and biocompatibility, making it suitable for biomedical applications. In addition, halloysite has been shown to have antioxidant and anti-inflammatory properties, which can be beneficial for disease treatment.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using halloysite in lab experiments include its low toxicity, biocompatibility, and unique tubular structure. However, the limitations include the difficulty in synthesizing halloysite in large quantities and the variability in its physical and chemical properties.
Orientations Futures
There are several future directions for halloysite research, including the development of new synthesis methods, the optimization of halloysite properties for specific applications, and the exploration of new applications in fields such as energy storage and catalysis. In addition, the use of halloysite in combination with other materials, such as graphene and carbon nanotubes, could lead to the development of new hybrid materials with enhanced properties.
Méthodes De Synthèse
Halloysite can be synthesized in the laboratory by using various methods, including hydrothermal synthesis, sol-gel synthesis, and chemical vapor deposition. Hydrothermal synthesis involves the use of high-pressure and high-temperature conditions to form halloysite. Sol-gel synthesis involves the use of a sol-gel process to form halloysite, which involves the conversion of a liquid sol into a solid gel. Chemical vapor deposition involves the deposition of halloysite on a substrate by using a chemical reaction.
Applications De Recherche Scientifique
Halloysite has been extensively studied in the scientific research community for its potential applications in various fields. In nanotechnology, halloysite has been used as a nanocarrier for drug delivery, as a nanofiller for polymer composites, and as a template for the synthesis of nanowires and nanotubes. In biomedicine, halloysite has been used as a drug delivery system for cancer treatment, as a scaffold for tissue engineering, and as a biosensor for disease diagnosis. In environmental science, halloysite has been used as an adsorbent for heavy metal ions and organic pollutants.
Propriétés
Numéro CAS |
12068-50-7 |
|---|---|
Nom du produit |
Halloysite |
Formule moléculaire |
Al2H10O9Si2 |
Poids moléculaire |
264.21 g/mol |
InChI |
InChI=1S/2Al.H6O7Si2.2H2O/c;;1-8(2,3)7-9(4,5)6;;/h;;1-6H;2*1H2 |
Clé InChI |
ODEZCHRZMVMFPZ-UHFFFAOYSA-N |
SMILES |
O.O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] |
SMILES canonique |
O.O.O[Si](O)(O)O[Si](O)(O)O.[Al].[Al] |
Pictogrammes |
Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![1,5-Dioxaspiro[5.5]undecane](/img/structure/B86954.png)



